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Compound of Interest

Compound Name: 2-(3-Fluoro-benzylamino)-ethanol

CAS No.: 937688-47-6

Cat. No.: B1624750

Get Quote

Executive Summary
N-(3-fluorobenzyl)ethanolamine (CAS: 5059-24-2 or analog) is a critical secondary amine

intermediate often utilized in the synthesis of fluorinated pharmaceuticals and designer drugs

(e.g., NBOMe derivatives). Its structural core—a fluorinated benzyl ring coupled to an

ethanolamine chain—presents distinct mass spectrometric signatures essential for

differentiation from non-fluorinated analogs and positional isomers (2-fluoro, 4-fluoro).

This guide provides a definitive analysis of the fragmentation dynamics of N-(3-

fluorobenzyl)ethanolamine under Electron Ionization (EI) and Electrospray Ionization (ESI),

offering a comparative framework against its structural analogs.

Chemical Identity & Structural Basis[1]
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Property Specification

Chemical Name N-(3-fluorobenzyl)ethanolamine

Molecular Formula C₉H₁₂FNO

Molecular Weight 169.19 g/mol

Monoisotopic Mass 169.0903 Da

Key Structural Features
Secondary amine, primary alcohol, meta-

substituted fluorobenzene ring

The presence of the fluorine atom at the meta position introduces a mass shift of +17.99 Da

relative to the unsubstituted N-benzylethanolamine (MW 151.21), a critical diagnostic marker in

spectral analysis.

Experimental Protocols
To replicate the fragmentation patterns described below, the following standardized workflows

are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
Inlet Temperature: 250°C (Splitless mode).

Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program: 60°C (1 min hold) → 20°C/min → 300°C (5 min hold).

Ionization: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Collision Energy (CE): Stepped 15, 30, 45 eV for broad coverage.

Fragmentation Mechanism Analysis
Electron Ionization (EI) Pattern
Under 70 eV EI conditions, the molecule undergoes extensive fragmentation. The charge

localization on the nitrogen atom drives the primary cleavage events.

Key Diagnostic Ions (EI)
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m/z (Nominal)
Relative
Abundance

Fragment Identity Mechanism

169 < 5% [M]⁺•

Molecular Ion (Weak

stability due to rapid

alpha-cleavage).

138 20-40% [M - CH₂OH]⁺

α-Cleavage (Amine

side): Loss of the

hydroxymethyl group

(31 Da) from the

ethanolamine tail.

109 100% (Base Peak) [C₇H₆F]⁺

α-Cleavage (Benzyl

side): Formation of the

stable 3-

fluorotropylium ion.

83 10-20% [C₅H₄F]⁺

Ring Contraction:

Loss of acetylene

(C₂H₂) from the

fluorotropylium ion.

30 Variable [CH₂=NH₂]⁺

Immonium Ion:

Characteristic of

primary/secondary

amines with

unsubstituted alpha

carbons.

Mechanistic Insight: The base peak at m/z 109 is the defining signature. In benzylamines, the

cleavage of the benzylic C-N bond is energetically favored, generating a benzyl cation which

immediately rearranges to the seven-membered tropylium ion. The fluorine substituent remains

intact during this rearrangement, shifting the mass from 91 (unsubstituted) to 109.

Electrospray Ionization (ESI) Pattern
In soft ionization (ESI+), the protonated molecule [M+H]⁺ is the precursor. Collision-Induced

Dissociation (CID) yields a different profile dominated by neutral losses.
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Precursor Ion: m/z 170.10 [M+H]⁺

Primary Transition: m/z 170 → 152 (Loss of H₂O, 18 Da).

Mechanism:[3][4] Intramolecular nucleophilic attack or thermal elimination of the hydroxyl

group.

Secondary Transition: m/z 170 → 109 (3-fluorobenzyl cation).

Mechanism:[3][4] Heterolytic cleavage of the C-N bond, similar to EI but proton-driven.

Visualizing the Fragmentation Pathway[3][5][6][7][8]
[9]
The following diagram maps the causal relationships between the parent molecule and its

diagnostic fragments under EI conditions.
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Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for N-(3-

fluorobenzyl)ethanolamine. The formation of the m/z 109 ion is the dominant thermodynamic

sink.

Comparative Performance Analysis
Differentiation from structural analogs is critical in forensic and purity applications. The table

below contrasts N-(3-fluorobenzyl)ethanolamine with its most common confusing analytes.
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Analyte
Molecular Ion
(M⁺)

Base Peak
(100%)

Diagnostic
Mass Shift

Key
Differentiator

N-(3-

fluorobenzyl)etha

nolamine

169 109 Ref

m/z 109

indicates F-

benzyl core.

N-

Benzylethanolam

ine

151 91 -18 Da

Absence of

Fluorine; Base

peak at 91.

N-(2-

fluorobenzyl)etha

nolamine

169 109 0 Da (Isobaric)

Identical MS.

Requires

Retention Time

(RT) separation.

N-(4-

fluorobenzyl)etha

nolamine

169 109 0 Da (Isobaric)

Identical MS.

Requires RT

separation.

N-Benzyl-N-

methylethanolam

ine

165 91 -4 Da

Tertiary amine;

m/z 134

fragment ([M-

31]).

Technical Note on Isomers: Mass spectrometry alone (EI or ESI) cannot reliably distinguish the

2-, 3-, and 4-fluoro positional isomers as they all generate the m/z 109 fluorotropylium ion.

Chromatographic separation is required. Typically, on a non-polar column (e.g., DB-5), the

elution order is often 2-F < 3-F < 4-F due to dipole moment and boiling point variations, though

this must be empirically validated with reference standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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